Acephate-d6

Description

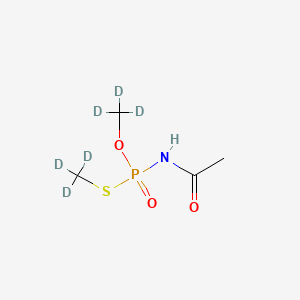

Structure

3D Structure

Properties

Molecular Formula |

C4H10NO3PS |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |

InChI Key |

YASYVMFAVPKPKE-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)NP(=O)(OC)SC |

Origin of Product |

United States |

Foundational & Exploratory

What is Acephate-d6 and its chemical structure

An In-depth Technical Guide to Acephate-d6

Introduction

This compound is the deuterated isotopologue of Acephate, an organophosphate insecticide. As a stable isotope-labeled compound, this compound serves as an invaluable internal standard in analytical chemistry, particularly for quantifying Acephate residues in environmental and biological samples using mass spectrometry-based methods.[1][2] Its use allows for precise and accurate measurements by correcting for matrix effects and variations in sample preparation and instrument response. Acephate itself is a systemic insecticide used to control a wide range of sucking and biting insects on various crops.[3][4] The primary mechanism of action for Acephate involves its metabolic conversion to methamidophos, a more potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] This guide provides a comprehensive overview of the chemical structure, properties, analytical methodologies, and metabolic pathways related to this compound and its parent compound.

Chemical Structure and Properties

This compound is structurally identical to Acephate, with the six hydrogen atoms on the two methyl groups replaced by deuterium. This substitution results in a higher molecular weight but does not significantly alter its chemical properties.

Chemical Structure of this compound

-

IUPAC Name: N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide

-

CAS Number: 2109699-73-0

-

Chemical Formula: C₄H₄D₆NO₃PS

-

SMILES: [2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H]

The structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a deuterated methoxy group, a deuterated methylsulfanyl group, and an N-acetylated amino group.

Physicochemical Properties

The quantitative data for this compound and its non-labeled parent compound, Acephate, are summarized in the tables below for easy comparison.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 189.20 g/mol | |

| Physical Form | White to Off-White Solid | |

| Melting Point | >72°C (decomposes) | |

| Solubility | Chloroform (Slightly), DMSO (Slightly) |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | |

Table 2: Properties of Unlabeled Acephate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 183.17 g/mol | |

| Physical Form | Colorless crystals or white powder | |

| Vapor Pressure | 1.7 x 10⁻⁶ mmHg at 24°C | |

| Water Solubility | 79 - 83.5 g/100 mL | |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.8 |

| Henry's Law Constant | 3.1 x 10⁻⁷ atm·m³/mol | |

Metabolic Pathways and Mechanism of Action

Acephate is a pro-insecticide, meaning it is converted into a more toxic substance within the target organism. Its toxicity is primarily attributed to the metabolite methamidophos.

Metabolic Conversion

In both insects and mammals, Acephate is metabolized, but the primary pathways differ, which accounts for its selective toxicity.

-

Bioactivation to Methamidophos: A key metabolic step is the hydrolysis of the N-acetyl group, converting Acephate to methamidophos. This conversion is more efficient in insects than in mammals. Methamidophos is a much stronger inhibitor of acetylcholinesterase.

-

Detoxification: The main metabolic pathway in mammals involves the O-demethylation of Acephate to form O-desmethyl acephate (S-methylacetylphosphoramidothiolate), which is not a cholinesterase inhibitor.

Metabolic pathways of Acephate in insects and mammals.

Inhibition of Acetylcholinesterase (AChE)

The ultimate toxic effect of Acephate is mediated by methamidophos, which inhibits the enzyme acetylcholinesterase (AChE) in the nervous system.

-

Normal Synaptic Function: The neurotransmitter acetylcholine is released into the synapse, binds to its receptors on the postsynaptic neuron, and is then broken down by AChE to terminate the signal.

-

Organophosphate Inhibition: Methamidophos phosphorylates the active site of AChE, rendering it non-functional.

-

Cholinergic Crisis: Without active AChE, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a state known as cholinergic crisis, characterized by neuromuscular paralysis and, ultimately, death.

Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection of Acephate. Below is a representative protocol for the analysis of Acephate in biological samples, such as urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Determination of Acephate in Human Urine by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of organophosphate pesticides in human urine.

1. Objective: To quantify the concentration of Acephate in human urine samples using this compound as an internal standard.

2. Materials and Reagents:

-

Urine samples

-

Acephate analytical standard

-

This compound internal standard

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Lyophilizer (Freeze-dryer)

-

Centrifuge

-

Vortex mixer

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

3. Sample Preparation (Extraction):

-

Pipette 1.0 mL of urine into a 15 mL centrifuge tube.

-

Add a known concentration of this compound internal standard to each sample, calibrator, and quality control sample.

-

Vortex mix for 30 seconds.

-

Freeze the samples completely and lyophilize (freeze-dry) them overnight until all water has been removed.

-

To the dried residue, add 4.0 mL of dichloromethane.

-

Vortex vigorously for 2 minutes to extract the analytes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the dichloromethane supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex, and transfer to an autosampler vial for analysis.

4. HPLC-MS/MS Analysis:

-

HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B, and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Source: Positive Ion Mode ESI or APCI

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Acephate and this compound.

-

Example Transition for Acephate: m/z 184 -> m/z 142

-

Example Transition for this compound: m/z 190 -> m/z 145

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Acephate/Acephate-d6) against the concentration of the calibrators.

-

Quantify the Acephate concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Example Analytical Method Performance

| Parameter | Value | Source(s) |

|---|---|---|

| Extraction Efficiency | 52% - 63% | |

| Relative Recovery | ~100% | |

| Limit of Detection (LOD) | 0.001 - 0.282 ng/mL |

| Relative Standard Deviation (RSD) | < 18% | |

Workflow for Acephate analysis using an internal standard.

Conclusion

This compound is an essential tool for researchers and analytical scientists. Its use as an internal standard enables the reliable quantification of Acephate in complex matrices, which is critical for food safety, environmental monitoring, and toxicological studies. Understanding its chemical properties, the metabolic fate of its parent compound, and the detailed analytical protocols for its use allows for the generation of high-quality, defensible data in the fields of agricultural science and public health.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acephate Technical Fact Sheet [npic.orst.edu]

- 4. Acephate Fact Sheet [npic.orst.edu]

Acephate-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Acephate-d6, a deuterated isotopologue of the organophosphate insecticide Acephate. This document details experimental protocols for the determination of its key characteristics and presents its role in various analytical and research applications.

Core Physical and Chemical Properties

This compound, with the IUPAC name N-(methoxy(trideuteriomethoxy)-sulfanylphosphoryl)acetamide, is a valuable internal standard for the quantitative analysis of Acephate in various matrices due to its similar chemical behavior and distinct mass spectrometric signature. While specific experimental data for some physical properties of the deuterated form are not extensively published, the properties of its non-deuterated counterpart, Acephate, serve as a reliable reference.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and Acephate.

| Property | Value (this compound) | Reference |

| CAS Number | 2109699-73-0 | [1] |

| Molecular Formula | C₄H₄D₆NO₃PS | [1] |

| Molecular Weight | 189.20 g/mol | [1] |

| Exact Mass | 189.0496 u | [1] |

| Physical Form | Solid, White | N/A |

| Property | Value (Acephate) | Reference |

| CAS Number | 30560-19-1 | [2] |

| Molecular Formula | C₄H₁₀NO₃PS | |

| Molecular Weight | 183.17 g/mol | |

| Melting Point | 88-90 °C | |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility in Water | 790 g/L at 20 °C | |

| Vapor Pressure | 2.26 x 10⁻⁶ Pa at 24 °C | N/A |

| Appearance | Colorless to white solid |

Experimental Protocols

Synthesis of this compound

A common synthetic route to Acephate involves the acetylation of methamidophos. The synthesis of this compound would follow a similar pathway, utilizing a deuterated methylating agent in the synthesis of the methamidophos precursor.

Exemplary Synthesis of Acephate (for reference):

-

Reaction: O,O-dimethyl thiophosphoryl amide is isomerized and then acetylated with acetic anhydride.

-

Procedure Outline:

-

Methamidophos and a suitable solvent (e.g., trichloromethane) are added to a reactor.

-

Acetyl chloride is added dropwise at a controlled temperature (e.g., 40-50 °C) under vacuum.

-

The reaction mixture is stirred until the reaction is complete.

-

The product is isolated through precipitation, crystallization, and filtration.

-

For the synthesis of this compound, deuterated O,S-dimethyl phosphoramidothioate would be used as the starting material.

Determination of Melting Point

The melting point of a solid organophosphorus compound like this compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in water can be determined using the shake-flask method.

Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the saturated aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is crucial for its use as an internal standard. The key feature is a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Acephate, corresponding to the six deuterium atoms.

-

Expected Molecular Ion (M+) for this compound: m/z 189

-

Expected Molecular Ion (M+) for Acephate: m/z 183

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound would be significantly simplified compared to Acephate. The signals corresponding to the two methyl groups in Acephate would be absent in the ¹H NMR spectrum of this compound due to the replacement of protons with deuterium. A singlet corresponding to the acetyl methyl group would be expected.

-

¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbons of the two deuterated methyl groups would exhibit characteristic splitting patterns due to coupling with deuterium (spin I=1). The signals would appear as multiplets (septets for -CD₃). The chemical shifts would be slightly upfield compared to the corresponding signals in Acephate due to the isotopic effect.

Mode of Action and Metabolic Pathway

Acephate is a systemic insecticide that functions as an acetylcholinesterase (AChE) inhibitor. However, Acephate itself is a relatively weak inhibitor. Its primary toxicological effect is due to its metabolic conversion to methamidophos, which is a much more potent AChE inhibitor.

Caption: Metabolic activation of Acephate to Methamidophos and subsequent inhibition of Acetylcholinesterase.

The inhibition of AChE by methamidophos leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, which ultimately results in paralysis and death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory effect of Acephate and its metabolites on AChE activity can be determined using the Ellman method.

Protocol Outline:

-

Reagent Preparation: Prepare phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, acetylthiocholine iodide (ATCI) solution, AChE solution, and a stock solution of the inhibitor (Acephate or Methamidophos).

-

Reaction Setup: In a 96-well plate, add buffer, the inhibitor at various concentrations, and the AChE solution. A control well without the inhibitor is also prepared.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB and then ATCI to start the reaction.

-

Measurement: Measure the absorbance at 412 nm kinetically using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Acephate in complex matrices such as food, water, and biological samples.

Caption: A typical experimental workflow for the quantification of Acephate using this compound as an internal standard.

This method offers high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

References

Synthesis and Isotopic Labeling of Acephate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Acephate-d6. This compound, a deuterated analog of the widely used organophosphate insecticide Acephate, serves as an invaluable internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its use significantly improves the accuracy and precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This document details a plausible synthetic pathway for this compound, outlines the necessary experimental protocols, and presents relevant quantitative data. The synthesis is a two-step process commencing with the preparation of the key intermediate, Methamidophos-d6, followed by its acetylation to yield the final product.

Core Synthesis Pathway

The synthesis of this compound hinges on the preparation of its deuterated precursor, O,S-di(methyl-d3) phosphoramidothioate (Methamidophos-d6). This is achieved through the isomerization and deuteromethylation of an appropriate phosphoramidothioate precursor using a deuterated methylating agent. The resulting Methamidophos-d6 is then acetylated to produce this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative methods derived from established syntheses of Acephate and its analogs. Researchers should adapt these procedures with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of O,S-di(methyl-d3) phosphoramidothioate (Methamidophos-d6)

This procedure is adapted from the known isomerization of O,O-dimethyl phosphoramidothioate using a methylating agent.

Materials:

-

O,O-Dimethyl phosphoramidothioate

-

Dimethyl sulfate-d6 ((CD₃)₂SO₄)

-

Toluene

-

Sodium hydroxide solution (40%)

-

Methanol

-

1,2-Dichloroethane (for extraction)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve O,O-dimethyl phosphoramidothioate in toluene.

-

Slowly add sodium hydroxide solution at a controlled temperature of 25-40°C. Stir the mixture for 1 hour at 38-40°C.

-

Allow the layers to separate and remove the aqueous layer.

-

To the organic layer, add methanol.

-

Slowly add dimethyl sulfate-d6 dropwise, maintaining the temperature between 35-40°C.

-

After the addition is complete, continue stirring for 2-3 hours at 50-60°C. Monitor the reaction progress by an appropriate method (e.g., GC or TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the product with 1,2-dichloroethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methamidophos-d6.

-

The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the N-acetylation of the synthesized Methamidophos-d6. This procedure is based on the known synthesis of 14C-labeled Acephate.[1]

Materials:

-

Methamidophos-d6 (from Step 1)

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a clean, dry flask, dissolve the purified Methamidophos-d6 in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction for completion by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

Table 1: Properties of Reactants and Intermediates

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| O,O-Dimethyl phosphoramidothioate | C₂H₈NO₂PS | 141.13 | 17321-47-0 | Intermediate |

| Dimethyl sulfate-d6 | C₂D₆O₄S | 132.17 | 15199-43-6 | Deuterating agent, ≥99 atom % D |

| Methamidophos-d6 | C₂H₂D₆NO₂PS | 147.17 | 1219799-41-3 | Deuterated intermediate |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent |

Table 2: Properties of Final Product

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Isotopic Purity |

| This compound | C₄H₄D₆NO₃PS | 189.20 | 2109699-73-0 | Typically ≥98% |

Table 3: Representative Reaction Parameters (for non-labeled synthesis)

| Reaction Step | Reactant Ratio (Precursor:Reagent) | Temperature (°C) | Duration (hours) | Typical Yield (%) |

| Methamidophos Synthesis | 1 : 1.05-1.2 | 35 - 60 | 2 - 4 | >94 |

| Acephate Synthesis | 1 : 1.1 | 0 - 25 | 12 - 18 | ~90 |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key to the synthesis is the use of a deuterated methylating agent, such as dimethyl sulfate-d6, to prepare the pivotal intermediate, Methamidophos-d6. Subsequent acetylation yields the desired labeled product. The availability of deuterated starting materials and established procedures for the synthesis of the non-labeled parent compound provide a solid foundation for the successful preparation of this compound for use as a high-purity analytical standard.

References

Acephate-d6: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical standards is paramount. This guide provides an in-depth look at Acephate-d6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide, acephate.

Core Physicochemical Data

A clear understanding of the fundamental properties of this compound is essential for its proper use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 2109699-73-0 | [1][2] |

| Molecular Weight | 189.2 g/mol | [2][3][4] |

| Molecular Formula | C₄H₄D₆NO₃PS |

Experimental Protocol: Quantification of Acephate in Human Urine using HPLC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of quantitative analyses. Below is a detailed protocol for the determination of acephate in human urine samples utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and then centrifuge at 3000 rpm for 5 minutes.

-

Internal Standard Spiking: To each 1 mL aliquot of the urine sample, add the internal standard, this compound, to a final concentration of 50 ng/mL.

-

Lyophilization: Freeze-dry the urine samples overnight until all water has been removed.

-

Extraction: Add 4 mL of dichloromethane to the lyophilized residue and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes.

-

Solvent Transfer: Carefully transfer the dichloromethane supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separation.

-

Detection: The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM).

-

Calibration: Prepare a series of calibration standards by spiking blank urine with known concentrations of acephate (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL). These standards should be processed alongside the unknown samples using the same procedure.

Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of acephate in biological samples using this compound as an internal standard.

Caption: Analytical workflow for acephate quantification.

Mechanism of Action and Degradation Pathway

Acephate functions as a systemic insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous systems of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and ultimately, the death of the insect. It is important to note that acephate itself is a weak inhibitor of AChE. Its primary insecticidal activity is due to its metabolic conversion to methamidophos, a more potent AChE inhibitor.

The degradation of acephate in the environment can occur through various pathways, including microbial degradation. A simplified representation of a microbial degradation pathway is shown below.

References

Commercial Suppliers and Technical Guide for Acephate-d6 Reference Standards

For researchers, scientists, and professionals in drug development requiring high-purity Acephate-d6 for analytical and research purposes, a number of commercial suppliers provide this deuterated reference standard. This guide offers an in-depth overview of available products, their technical specifications, and general methodologies for their use and quality control.

Commercial Supplier Overview

This compound (CAS Number: 2109699-73-0) is available from several reputable suppliers of analytical reference materials. The products are offered in various formats, typically as a neat solid or in solution, to cater to diverse experimental needs. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Form | Purity | Available Pack Sizes |

| LGC Standards | This compound | 2109699-73-0 | C₄H₄D₆NO₃PS | Neat | >95% (GC) | 1 mg, 2.5 mg, 10 mg[1] |

| A Chemtek | This compound | 2109699-73-0 | C₄H₄D₆NO₃PS | Solid | 98+% | Not specified |

| Cambridge Isotope Laboratories | Acephate (methoxy-D₃, thiomethoxy-D₃, 98%) | 2109699-73-0 | C₄H₄D₆NO₃PS | Solution | 98% | 1.2 mL (100 µg/mL in Acetonitrile-D3) |

| SRD Pharma | This compound | 2109699-73-0 | C₄H₄D₆NO₃PS | Not specified | Not specified | 1mg, 2.5mg, 5mg, 10mg |

| Chongqing Chemdad Co., Ltd | This compound | 2109699-73-0 | C₄H₁₀NO₃PS | Solid | Not specified | Not specified |

Technical Information

Chemical Properties

-

Synonyms: O,S-Dimethyl-d6 N-acetylphosphoramidothioate, Acetylphosphoramidothioic Acid O,S-Dimethyl-d6 Ester

-

Molecular Weight: Approximately 189.2 g/mol

Storage and Stability

Reference standards of this compound are typically shipped at ambient temperature. For long-term storage, it is recommended to store the material at -20°C in a freezer, under an inert atmosphere, to ensure its stability and prevent degradation. The product's shelf life is limited and the expiry date is provided on the label and/or the Certificate of Analysis.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary to the manufacturers, the general synthesis of acephate involves the acetylation of methamidophos. One patented method describes the reaction of methamidophos with acetyl chloride in the presence of a solvent like trichloromethane. The process involves controlling the temperature and vacuum to drive the reaction and remove by-products. Another approach involves the reaction of O,O-dimethyl phosphoramidothioate with acetic anhydride. The deuterated analog would be synthesized using deuterated starting materials.

General Protocol for Purity Determination and Quality Control

The purity of this compound reference standards is typically determined using a combination of analytical techniques. A Certificate of Analysis (CoA) is provided by the supplier, detailing the results of these analyses. The following is a general outline of the methodologies that may be employed:

-

Chromatographic Analysis (GC or HPLC):

-

Gas Chromatography (GC): A common method for analyzing organophosphate pesticides like acephate. A capillary column, such as a DB-17, is often used. The instrument is coupled with a suitable detector, for example, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The purity is determined by comparing the peak area of the analyte to that of a certified reference material.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can also be used for the estimation of acephate. A C18 column is typically employed with a mobile phase consisting of a mixture of water and methanol. Detection is commonly performed using a photodiode array (PDA) detector.

-

-

Mass Spectrometry (MS):

-

MS is used to confirm the identity of the compound and to determine its isotopic purity. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, confirming the presence of the deuterium labels.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ³¹P-NMR are powerful tools for structural elucidation and purity assessment. For this compound, ¹H-NMR would show the absence or significant reduction of signals corresponding to the methyl groups, confirming successful deuteration. Quantitative NMR (qNMR) can be used for the accurate determination of purity against a certified internal standard.

-

Example Analytical Method: Purity Determination by GC

The following is a generalized procedure for determining the purity of an acephate technical sample by Gas Chromatography, adapted from publicly available methods. A similar procedure would be used for the deuterated analog.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard of a known concentration in a suitable solvent like dichloromethane.

-

Prepare a solution of the sample to be analyzed at a similar concentration.

-

An internal standard, such as diethylphthalate, may be used for more accurate quantification.

-

-

GC Conditions:

-

Column: Fused silica capillary column, DB-17 (15 m x 0.53 mm, 1-µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 300°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

-

Analysis:

-

Inject the standard and sample solutions into the GC.

-

The purity of the sample is calculated by comparing the peak area of the this compound in the sample to the peak area of the standard.

-

Diagrams

Caption: Workflow for procuring and using a reference standard.

References

Acephate-d6: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity determination of Acephate-d6, a deuterated internal standard crucial for the accurate quantification of the insecticide Acephate in various matrices. This document outlines the typical quality control specifications, analytical methodologies employed for its characterization, and visual representations of the experimental workflows.

Understanding the Certificate of Analysis

A Certificate of Analysis for a reference standard like this compound is a critical document that provides detailed information about its identity, purity, and quality. Researchers and drug development professionals rely on this information to ensure the accuracy and reliability of their analytical results. While a specific batch CoA is not publicly available, this guide presents a summary of the expected quantitative data based on typical specifications for high-purity deuterated standards.

Key Physicochemical and Purity Data

The following table summarizes the essential data points typically found on a Certificate of Analysis for this compound.

| Parameter | Typical Specification | Method of Analysis |

| Identity | Conforms to structure | ¹H NMR, MS |

| Chemical Purity | >95%[1][2][3] | GC-FID, HPLC-UV |

| Isotopic Purity | ≥98% Deuterium Incorporation | ¹H NMR, MS |

| Residual Solvents | Meets USP <467> requirements | HS-GC-MS |

| Water Content | ≤0.5% | Karl Fischer |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols for Quality Control

The determination of purity and identity of this compound involves a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for the key experiments cited in the CoA.

Chemical Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethyl acetate or acetonitrile, at a concentration of approximately 1 mg/mL. A series of dilutions are made to establish a calibration curve.

-

Sample Preparation: A sample of the this compound to be tested is accurately weighed and dissolved in the same solvent to a known concentration.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode)

-

-

Data Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all peaks detected in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

Instrumentation:

-

Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) coupled to a GC or LC system.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer via the coupled chromatography system.

-

Ionization: Electron Ionization (EI) is typically used for GC-MS, while Electrospray Ionization (ESI) is common for LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the deuterated structure of Acephate (C₄H₄D₆NO₃PS, MW: 189.20).[3] The fragmentation pattern is also compared to that of a non-deuterated Acephate standard to ensure structural integrity.

Isotopic Purity Determination by Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the level of deuterium incorporation.

Instrumentation:

-

High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain protons in the regions of interest.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The integral of the proton signals corresponding to the non-deuterated positions is compared to the integrals of any residual proton signals at the deuterated positions. The absence or significant reduction of signals at the expected proton chemical shifts for the methyl groups confirms high isotopic enrichment.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for ensuring the quality of this compound.

Caption: Workflow for the analysis of this compound purity and identity.

Caption: Logical relationship of key sections in a Certificate of Analysis.

References

The Metabolic Fate of Acephate: A Technical Guide to its Biotransformation and Analysis using Acephate-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of the organophosphate insecticide acephate. It details the absorption, distribution, metabolism, and excretion (ADME) of acephate, with a focus on quantitative data from preclinical studies. Furthermore, this guide elucidates the critical role of the deuterated internal standard, acephate-d6, in the accurate quantification of acephate and its primary metabolite, methamidophos, in biological matrices. Detailed experimental protocols for sample analysis are provided, alongside visual representations of metabolic pathways and analytical workflows to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction

Acephate (O,S-Dimethyl acetylphosphoramidothioate) is a systemic insecticide widely used in agriculture. Its efficacy is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. However, the toxicity of acephate is complex, as it can be metabolized to methamidophos, a more potent AChE inhibitor. Understanding the metabolic journey of acephate within a biological system is paramount for assessing its toxicological risk and for the development of safety guidelines.

The quantitative analysis of acephate and its metabolites in biological samples presents analytical challenges due to matrix effects and potential variability in sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges in mass spectrometry-based methods, ensuring high accuracy and precision.

Metabolic Fate of Acephate

The metabolic profile of acephate has been primarily characterized in rats, providing a model for mammalian metabolism. The following sections detail the key ADME processes.

Absorption

Following oral administration in rats, acephate is rapidly and extensively absorbed from the gastrointestinal tract.

Distribution

Once absorbed, acephate is widely distributed throughout the body. Studies in rats have shown the presence of acephate and its metabolites in various tissues.

Metabolism

The biotransformation of acephate occurs primarily in the liver. The two main metabolic pathways are:

-

Deacetylation to Methamidophos: A key activation pathway where acephate is hydrolyzed to form methamidophos, a significantly more potent acetylcholinesterase inhibitor.

-

Hydrolysis to O,S-dimethyl phosphorothioate: A detoxification pathway involving the cleavage of the P-N bond, resulting in the formation of O,S-dimethyl phosphorothioate and acetamide.

A minor pathway involves the formation of S-methyl acetylphosphoramidothioate.

dot

Excretion

Acephate and its metabolites are rapidly and almost completely excreted from the body, primarily through urine. Fecal excretion and exhalation of volatile metabolites account for a smaller portion of the elimination.

Quantitative Data on Acephate Metabolism

The following tables summarize key quantitative data on the metabolic fate of acephate from studies in rats.

Table 1: Excretion of Acephate and its Metabolites in Rats Following a Single Oral Dose

| Route of Excretion | Percentage of Administered Dose | Timeframe | Reference |

| Urine | 82-95% | 72 hours | |

| Feces | 1-2% | 72 hours | |

| Expired Air (as CO2) | 1-9% | 72 hours |

Table 2: Major Metabolites of Acephate Identified in Rat Urine

| Metabolite | Percentage of Administered Dose in Urine | Reference |

| Unchanged Acephate | 73-77% | |

| O,S-dimethyl phosphorothioate | 3-6% | |

| S-methyl acetylphosphoramidothioate | 3-4% | |

| Methamidophos | Not detected |

Table 3: Tissue Distribution of [¹⁴C]-Acephate Derived Radioactivity in Rats 72 Hours After the Last of Seven Daily Oral Doses

| Tissue | Percentage of Administered Dose | Reference |

| Total Tissues and Organs | < 1% |

The Role of this compound in Bioanalysis

This compound is a deuterated analog of acephate, where six hydrogen atoms in the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of acephate by mass spectrometry.

The key advantages of using this compound as an internal standard include:

-

Similar Chemical and Physical Properties: this compound behaves almost identically to unlabeled acephate during sample preparation (e.g., extraction, cleanup) and chromatographic separation. This co-elution ensures that any analyte loss or variation during these steps is mirrored by the internal standard.

-

Correction for Matrix Effects: In electrospray ionization mass spectrometry (ESI-MS), co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since this compound experiences the same matrix effects as acephate, the ratio of their signals remains constant, allowing for accurate correction.

-

Improved Precision and Accuracy: By compensating for variations in sample handling, injection volume, and instrument response, this compound significantly improves the precision and accuracy of the analytical method.

Experimental Protocols for Acephate Analysis

The following section provides a detailed methodology for the quantification of acephate and methamidophos in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Acephate analytical standard

-

Methamidophos analytical standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Dichloromethane (for LLE)

-

Anhydrous sodium sulfate

-

Urine samples

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1.0 mL of the urine supernatant in a glass tube, add a known amount of this compound solution.

-

Extraction: Add 5 mL of dichloromethane to the tube.

-

Mixing: Vortex the tube vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.

-

Supernatant Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate acephate, methamidophos, and this compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Acephate: Precursor ion > Product ion (specific m/z values to be optimized)

-

Methamidophos: Precursor ion > Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized)

-

dot

Conclusion

The metabolic fate of acephate is characterized by rapid absorption, wide distribution, and efficient excretion, primarily in the urine. The biotransformation of acephate involves a critical activation step to the more toxic metabolite, methamidophos, alongside detoxification pathways. Accurate quantification of acephate and methamidophos in biological matrices is essential for toxicological assessment and is best achieved using LC-MS/MS with a deuterated internal standard like this compound. The methodologies and data presented in this guide provide a robust framework for researchers and professionals in the fields of toxicology, drug development, and environmental science.

Acephate-d6 Degradation in Environmental Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acephate, an organophosphate insecticide, is utilized for controlling a broad spectrum of insect pests in agriculture and horticulture. Its environmental persistence and the toxicity of its primary metabolite, methamidophos, are of significant concern.[1][2] This technical guide focuses on the degradation pathways of Acephate-d6, a deuterated analog of acephate, in various environmental matrices. While the degradation pathways of this compound are expected to be analogous to those of acephate, the presence of deuterium may influence the kinetics of these reactions through isotope effects. Understanding these pathways is crucial for environmental risk assessment and the development of remediation strategies.

Acephate is highly soluble in water, which contributes to its potential for runoff into aquatic environments.[3] Its degradation in the environment is influenced by a combination of biotic and abiotic factors, primarily through microbial, chemical (hydrolysis), and photochemical processes.[4][5]

Principal Degradation Pathways

The degradation of this compound, similar to its non-deuterated counterpart, proceeds through three primary pathways: microbial degradation, chemical hydrolysis, and photolysis. These pathways involve the cleavage of the P-N, P-S, and C-N bonds within the molecule.

Microbial Degradation

Microbial degradation is a significant route for the breakdown of acephate in soil and water. Various microorganisms, including bacteria such as Pseudomonas aeruginosa and Bacillus subtilis, have been identified as capable of utilizing acephate as a source of carbon, phosphorus, and energy. The degradation is primarily enzymatic, with phosphotriesterases and carboxylesterases playing key roles.

The microbial degradation of this compound is expected to follow two main pathways:

-

Pathway I (Deacetylation): The initial and most common step is the enzymatic hydrolysis of the acetyl group from the nitrogen atom, leading to the formation of Methamidophos-d6, a more potent and toxic insecticide. This reaction is catalyzed by carboxylesterases. Methamidophos-d6 can be further degraded to phosphoric acid, methyl mercaptan, and ammonia.

-

Pathway II (P-S Bond Cleavage): An alternative pathway involves the cleavage of the P-S bond by phosphotriesterases, resulting in the formation of O,S-dimethyl phosphorothioate and N-acetylphosphoramidic acid.

Chemical Hydrolysis

Chemical hydrolysis of this compound can occur in aquatic environments, and its rate is highly dependent on pH and temperature. The process involves the nucleophilic attack of water molecules or hydroxide ions on the phosphorus atom. Hydrolysis is generally slow under neutral and acidic conditions but accelerates significantly in alkaline environments. The primary products of hydrolysis are methamidophos and acetic acid.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of this compound by light, particularly in the UV spectrum. This process can occur on plant surfaces, in the atmosphere, and in the upper layers of water bodies. The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. The degradation proceeds through the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the acephate molecule. Photodegradation can lead to a variety of products, including methamidophos, O,S-dimethyl phosphorothioate, and smaller inorganic molecules.

Quantitative Data on Acephate Degradation

The following tables summarize quantitative data on the degradation of acephate . It is important to note that these values may differ for this compound due to the kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction rates.

Table 1: Half-life of Acephate in Soil

| Soil Type | Half-life (days) | Conditions |

| Aerobic Soil | < 3 | Laboratory and field studies |

| Silt Loam | 4.5 - 32 | Field conditions |

Table 2: Degradation of Acephate in Different Media

| Medium | Degradation Rate | Conditions | Reference |

| Water (pH 9) | Half-life of 18 days | Laboratory study | |

| Brinjal | 21% dissipation after 1 day | Field study | |

| Okra | 85% dissipation after 7 days | Field study | |

| Liquid Culture (Pseudomonas aeruginosa Is-6) | 92% degradation of 1000 mg/L in 7 days | Laboratory study | |

| Liquid Culture (Bacterial Consortium) | 75.85% degradation of 50 mg/L in 6 days | 30°C, neutral pH | |

| Pak Choi (with TiO2/Ce photocatalyst) | 93.5% degradation after 20 hours | Field trial |

Experimental Protocols

The following are detailed methodologies for key experiments to study the degradation of this compound.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spiking: Add a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to each buffer solution to achieve a final concentration of 1-10 µg/mL. The volume of the organic solvent should be less than 1% of the total volume.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Sample Preparation: Immediately after collection, quench any further reaction by adding a suitable agent or by freezing. Extract the samples with an appropriate organic solvent (e.g., ethyl acetate). Concentrate the extracts under a gentle stream of nitrogen.

-

Analysis: Analyze the extracts for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the degradation kinetics and calculate the half-life (DT50) at each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of this compound under simulated sunlight.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in sterile, purified water (e.g., Milli-Q) in quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

-

Irradiation: Place the tubes in a photolysis chamber equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Sampling: Collect samples from both irradiated and dark control tubes at various time points.

-

Sample Preparation and Analysis: Follow the same extraction and analytical procedures as described for the hydrolysis study.

-

Data Analysis: Calculate the rate of photodegradation, correcting for any degradation observed in the dark controls.

Microbial Degradation Study in Soil

Objective: To evaluate the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil samples from a location with no prior pesticide application. Sieve the soil and characterize its properties (pH, organic matter content, texture).

-

Spiking: Treat the soil with a solution of this compound to achieve a desired concentration. Ensure uniform distribution.

-

Incubation: Incubate the treated soil in the dark at a controlled temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange. Prepare sterile control samples by autoclaving the soil before spiking.

-

Sampling: Collect soil subsamples at different time intervals.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using HPLC-MS/MS or GC-MS.

-

Data Analysis: Determine the dissipation rate and half-life of this compound in both sterile and non-sterile soil to distinguish between microbial and abiotic degradation.

Visualization of Pathways and Workflows

The following diagrams illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.

Caption: Primary degradation pathways of this compound in the environment.

Caption: General experimental workflow for studying this compound degradation.

References

- 1. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiology and Biochemistry of Pesticides Biodegradation [mdpi.com]

- 3. Acephate Fact Sheet [npic.orst.edu]

- 4. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 5. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Acephate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acephate is a systemic organophosphate insecticide used to control a broad spectrum of sucking and biting insects.[1] Its toxicity is primarily attributed to its metabolic conversion to methamidophos, a more potent acetylcholinesterase (AChE) inhibitor.[2][3] While acephate itself is a weak AChE inhibitor, its bioactivation to methamidophos is a critical determinant of its toxicological profile.[1][3] This guide provides a comprehensive overview of the toxicology of acephate and its principal metabolite, methamidophos, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity.

Methamidophos is significantly more acutely toxic than its parent compound, acephate. Both compounds have demonstrated genotoxic potential in some studies. The U.S. Environmental Protection Agency (EPA) has classified acephate as a Group C "possible human carcinogen," based on findings of liver tumors in female mice. In contrast, methamidophos is not considered likely to be carcinogenic to humans. Both acephate and methamidophos have been associated with reproductive and developmental toxicity in animal studies. The primary mechanism of neurotoxicity for both compounds is the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.

Acute Toxicity

The acute toxicity of acephate is relatively low, while its metabolite, methamidophos, is highly toxic. The primary route of exposure in humans is oral, and the clinical signs of acute toxicity are characteristic of cholinergic poisoning.

Data Presentation: Acute Toxicity

| Compound | Species | Route | LD50 |

| Acephate | Rat (male) | Oral | 1400 mg/kg |

| Acephate | Rat (female) | Oral | 1000 mg/kg |

| Acephate | Mouse | Intraperitoneal | 540 mg/kg |

| Methamidophos | Rat (male) | Oral | 21 mg/kg |

| Methamidophos | Rat (female) | Oral | 16 mg/kg |

| Methamidophos | Rat | Dermal | 50 mg/kg |

| Methamidophos | Rabbit | Dermal | 118 mg/kg |

| Methamidophos | Rat | Inhalation | 9 mg/kg |

| Methamidophos | Mouse | Inhalation | 19 mg/kg |

Data sourced from multiple studies.

Experimental Protocols: Acute Oral Toxicity (LD50) in Rats

Objective: To determine the median lethal dose (LD50) of acephate following a single oral administration to rats.

Methodology (Based on OECD Guideline 420):

-

Test Animals: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females, are used. Animals are acclimatized for at least 7 days before the study.

-

Housing and Diet: Rats are housed in polypropylene cages with appropriate bedding material and provided with standard pellet feed and filtered water ad libitum. Environmental conditions are maintained at a temperature of 19-25°C, relative humidity of 45% (±15%), and a 12-hour light/dark cycle.

-

Dose Preparation: The test substance (acephate) is dissolved in a suitable vehicle, such as distilled water, to prepare an aqueous solution.

-

Administration: A single dose of the test substance is administered to the animals by gavage after a period of overnight fasting. A control group receives the vehicle only. A limit test at 2000 mg/kg body weight is often initially performed.

-

Observation: Animals are observed for clinical signs of toxicity, such as lacrimation, tremors, muscular weakness, and ruffled fur, shortly after dosing and periodically for 14 days. Body weight is recorded on day 0 and weekly thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

-

LD50 Calculation: The LD50 is calculated based on the number of mortalities within the observation period.

Neurotoxicity

The primary mechanism of neurotoxicity for acephate and methamidophos is the inhibition of acetylcholinesterase (AChE). Methamidophos is a much more potent inhibitor of AChE than acephate.

Data Presentation: Acetylcholinesterase (AChE) Inhibition

| Compound | Enzyme Source | IC50 (µM) |

| Acephate | Human Erythrocyte AChE | ~100 |

| Acephate | Rat Brain AChE | ~100 |

| Methamidophos | Human Erythrocyte AChE | ~10 |

| Methamidophos | Rat Brain AChE | ~10 |

Data represents approximate values from in vitro studies.

Experimental Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of acephate and its metabolites on AChE activity.

Methodology (Ellman's Method):

-

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

AChE solution (e.g., from human erythrocytes or rat brain)

-

Test compound (acephate or methamidophos) solutions at various concentrations.

-

-

Procedure (96-well plate format):

-

To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE solution.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution.

-

-

Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The percentage of AChE inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

Caption: Cholinergic signaling and its inhibition by methamidophos.

Genotoxicity

The genotoxicity of acephate has been evaluated in a variety of in vitro and in vivo assays, with some studies showing positive results for DNA damage and chromosomal aberrations.

Experimental Protocols: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To assess the potential of acephate to induce DNA damage in individual cells.

Methodology (Alkaline Comet Assay):

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest that has been exposed to various concentrations of acephate.

-

Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose.

-

Embedding Cells: The cell suspension is mixed with low melting point agarose and layered onto the pre-coated slides.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: An electric field is applied to the gel, causing the fragmented DNA to migrate out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

Experimental Protocols: Chromosomal Aberration Assay in Human Lymphocytes

Objective: To evaluate the potential of acephate to induce structural chromosomal damage in cultured human peripheral blood lymphocytes.

Methodology:

-

Cell Culture: Human peripheral blood lymphocytes are cultured in vitro.

-

Exposure: The cell cultures are exposed to various concentrations of acephate, with and without a metabolic activation system (S9 mix).

-

Metaphase Arrest: A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fixation and Staining: The cells are fixed, dropped onto microscope slides, and stained.

-

Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges.

Carcinogenicity

Long-term studies in rodents have been conducted to assess the carcinogenic potential of acephate.

Data Presentation: Carcinogenicity

| Species | Sex | Exposure Duration | Findings | Classification (U.S. EPA) |

| Mouse | Female | 2 years | Increased incidence of hepatocellular carcinomas and adenomas. | Possible human carcinogen |

| Rat | Male | 28 months | Increased frequency of adrenal gland tumors. | - |

Experimental Protocols: Chronic Toxicity/Carcinogenicity Bioassay in Rodents

Objective: To evaluate the chronic toxicity and carcinogenic potential of acephate following long-term dietary administration to rats and mice.

Methodology (Based on OECD Guideline 453):

-

Test Animals: Groups of male and female rats and mice are used.

-

Dose Administration: Acephate is administered in the diet at various concentrations for a period of up to 2 years for mice and 28 months for rats. A control group receives the basal diet.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for hematological and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals are subjected to a complete gross necropsy. Organs and tissues are collected, weighed, and examined microscopically for histopathological changes, including the presence of tumors.

Reproductive and Developmental Toxicity

Acephate has been shown to have adverse effects on reproduction and development in animal studies.

Data Presentation: Reproductive and Developmental Toxicity

| Species | Study Type | NOAEL/LOAEL | Effects Observed |

| Rat | 2-Generation Reproductive | LOAEL: 50 ppm | Low pregnancy rates, high litter loss, decreased live fetuses. |

| Rat | Transgenerational Ovarian Dev. | 34.2 and 68.5 mg/kg/day (gestational) | Reduced fertility, altered follicular development. |

| Mouse | Male Reproductive | LOAEL: 28 mg/kg/day | Decreased implantations and live fetuses, increased early resorptions. |

Experimental Protocols: Two-Generation Reproductive Toxicity Study in Rats

Objective: To assess the effects of acephate on male and female reproductive performance and on the growth and development of offspring over two generations.

Methodology (Based on OECD Guideline 416):

-

Parental Generation (F0): Male and female rats are administered acephate in their diet prior to mating, during mating, gestation, and lactation.

-

Mating and Offspring (F1): F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating, fertility, gestation length, and litter size are recorded.

-

F1 Generation: Selected F1 offspring are continued on the test diet and subsequently mated to produce the F2 generation.

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, and reproductive performance are monitored. At termination, a full necropsy is performed, and reproductive organs are examined.

-

Offspring: Viability, body weight, sex ratio, and physical and developmental landmarks are assessed. Selected F1 and F2 offspring are subjected to a full necropsy.

-

Metabolism

Acephate is metabolized in vivo to the more toxic compound, methamidophos. However, in mammals, a significant portion of acephate is also converted to a less toxic metabolite.

Metabolic Pathway of Acephate

Caption: Simplified metabolic pathways of acephate in mammals and insects.

Mandatory Visualizations

Experimental Workflow: Genotoxicity Assessment

Caption: General experimental workflow for assessing the genotoxicity of a compound.

References

Acephate-d6: A Comprehensive Technical Guide for Environmental Fate and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Acephate-d6, a deuterated isotopologue of the organophosphate insecticide Acephate, in environmental fate and metabolism studies. The inclusion of a stable isotope label allows for precise tracking and quantification of Acephate and its transformation products in complex environmental matrices and biological systems.

Physicochemical Properties and Environmental Distribution

Table 1: Physicochemical Properties of Acephate (as a proxy for this compound)

| Property | Value | Implication for Environmental Fate |

| Water Solubility | High | Mobile in soil and aquatic systems |

| Octanol-Water Partition Coefficient (Log Kow) | Low (-0.89) | Low potential for bioaccumulation |

| Vapor Pressure | Low | Unlikely to volatilize significantly |

| Henry's Law Constant | Low | Limited partitioning into the atmosphere |

Environmental Fate and Degradation

The environmental persistence of this compound is primarily dictated by microbial degradation and hydrolysis. In soil and aquatic environments, Acephate is known to degrade to methamidophos, another potent insecticide. The rate of this transformation is influenced by factors such as soil type, temperature, and microbial activity.

Aerobic Soil Metabolism

Under aerobic conditions, Acephate is metabolized by soil microorganisms. Studies on the parent compound indicate a relatively short half-life in soil. For instance, in a sandy loam soil, the half-life of acephate was reported to be 6.6 days. The major degradation product formed is methamidophos.

Hydrolysis

Acephate is susceptible to hydrolysis, particularly under alkaline conditions. This chemical degradation pathway contributes to its dissipation in aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values.

Metabolism in Biological Systems

In biological systems, Acephate undergoes metabolic transformation, primarily through hydrolysis and oxidation. The use of this compound is instrumental in elucidating these metabolic pathways and quantifying the formation of various metabolites. The primary metabolite of concern is methamidophos, which is often more toxic than the parent compound.

Table 2: Major Metabolites of Acephate

| Metabolite | Formation Pathway | Toxicological Significance |

| Methamidophos | Hydrolysis of the P-N bond | Often more potent acetylcholinesterase inhibitor than Acephate |

| O-Desmethyl acephate | O-demethylation | Generally less toxic than Acephate and Methamidophos |

Experimental Protocols

The use of this compound as an internal standard is a cornerstone of robust analytical methods for quantifying Acephate and its metabolites in various matrices.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed for the extraction and cleanup of pesticide residues, including Acephate, from food and environmental samples.

Experimental Workflow for QuEChERS

Caption: QuEChERS workflow for pesticide residue analysis.

Protocol:

-

Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile and the internal standard, this compound, are added.

-

Salting Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO4), sodium chloride (NaCl), and sodium citrate, is added to induce phase separation.

-

Shaking: The tube is vigorously shaken or vortexed to ensure thorough mixing and extraction.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.

-

Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent, such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.

-

Final Analysis: After further vortexing and centrifugation, the final extract is collected and is ready for analysis by techniques like LC-MS/MS.

Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Acephate and its metabolites. The use of this compound as an internal standard corrects for matrix effects and variations in instrument response.

Table 3: Typical LC-MS/MS Parameters for Acephate Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with formic acid and acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions (MRM) | Acephate: e.g., m/z 184 -> 143; Methamidophos: e.g., m/z 142 -> 94; this compound: e.g., m/z 190 -> 149 |

| Collision Energy | Optimized for each transition |

Visualization of Key Processes

Metabolic Pathway of Acephate

The primary metabolic transformation of Acephate leads to the formation of methamidophos through the cleavage of the P-N bond.

Caption: Key processes in the environmental fate of this compound.

The Gold Standard in Acephate Quantification: A Technical Guide to Using Acephate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical application of Acephate-d6 as an internal standard for the accurate and precise quantification of the insecticide acephate. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry.[1] This is due to its ability to compensate for variations in sample preparation and instrumental analysis, leading to highly reliable data.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known quantity of this compound is added to a sample at the beginning of the analytical workflow. This compound is chemically identical to acephate, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (acephate) and the internal standard (this compound).[1]

Because this compound has virtually identical physicochemical properties to acephate, it behaves in the same manner during sample extraction, cleanup, and analysis.[3] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the analytical signal of acephate to that of this compound remains constant, even if the absolute signal intensities fluctuate. This normalization is crucial for correcting for matrix effects, which are a common source of error in complex sample matrices like food and biological fluids.

Caption: Workflow illustrating the principle of using this compound as an internal standard.

Advantages of Using this compound

The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards (e.g., structural analogs) or external calibration methods:

-